molecular formula C₂₄H₃₈N₂O₄ B1156906 (2S,3R,11bR)-Dihydrotetrabenazine D-Val

(2S,3R,11bR)-Dihydrotetrabenazine D-Val

Cat. No.: B1156906
M. Wt: 418.57
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,11bR)-Dihydrotetrabenazine D-Val is a high-purity chemical reference standard provided for scientific research. This compound is a key analog in the study of vesicular monoamine transporter 2 (VMAT2) inhibitors, a class of targets for treating hyperkinetic movement disorders such as tardive dyskinesia and Huntington's disease . The (2S,3R,11bR) stereochemistry is critical, as the pharmacological activity and binding affinity of dihydrotetrabenazine metabolites are highly stereospecific . Research into VMAT2 inhibitors like valbenazine, an approved treatment for tardive dyskinesia, highlights the importance of specific isomers . Valbenazine itself is a prodrug that is metabolized to the active moiety [+]-α-dihydrotetrabenazine, which has the (2R,3R,11bR) configuration . The (2S,3R,11bR) isomer provided here offers a structurally related compound for investigative studies, enabling researchers to explore the structure-activity relationships and metabolic pathways of these potent inhibitors . This compound is instrumental for advanced analytical applications, including method development, validation, and quality control during the synthesis and formulation stages of novel pharmaceutical candidates . This product is intended for research purposes in a controlled laboratory environment only and is not intended for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C₂₄H₃₈N₂O₄

Molecular Weight

418.57

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 2s,3r,11br Dihydrotetrabenazine D Val

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic approach for valbenazine (B1662120) begins with the disconnection of the L-valine ester. This reveals the key intermediate, (+)-α-HTBZ, and a suitably protected L-valine derivative. mdpi.com The synthesis of valbenazine is often achieved in the final step via a standard esterification reaction between these two fragments. mdpi.comresearchgate.net

The primary synthetic challenge, therefore, lies in the stereoselective preparation of (+)-α-HTBZ. Retrosynthetic analysis of (+)-α-HTBZ often leads back to its corresponding ketone, (+)-tetrabenazine ((+)-TBZ), via a stereoselective reduction of the C2-carbonyl. googleapis.comgoogle.com The synthesis of enantiomerically pure (+)-TBZ is a critical objective. Many industrial preparations start from racemic tetrabenazine (B1681281) ((±)-TBZ) and employ chiral resolution techniques to isolate the desired (+)-enantiomer. googleapis.comgoogle.com

Further disconnection of tetrabenazine reveals its core structure, which can be constructed from simpler precursors. A frequently employed strategy involves a Mannich-type cyclization reaction. This approach builds the tetrabenazine scaffold from a dihydroisoquinoline derivative and a ketone amine fragment, establishing the foundational ring system of the molecule. nih.govresearchgate.net Therefore, key precursors in many synthetic routes include a 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) and a suitable isobutyl-containing ketone fragment.

Stereoselective Synthesis Strategies

Achieving the correct absolute stereochemistry at the C2, C3, and C11b positions is the most critical aspect of valbenazine synthesis. Various strategies have been developed to control these stereocenters, including classical resolution, asymmetric catalysis, and diastereoselective reactions.

Chiral resolution is a widely used industrial method for obtaining enantiomerically pure compounds. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

In the context of valbenazine synthesis, this approach is typically applied to either racemic tetrabenazine ((±)-TBZ) or racemic dihydrotetrabenazine (B1670615) ((±)-α-HTBZ). mdpi.comgoogleapis.com For instance, racemic TBZ can be resolved using (+)-camphorsulfonic acid ((+)-CSA) to selectively crystallize the (+)-TBZ·(+)-CSA salt. nih.gov This process is particularly efficient because it can operate as a crystallization-induced diastereomer transformation (CIDT), where the undesired enantiomer in the solution is racemized in situ, thereby theoretically allowing for a yield greater than 50%. nih.govrsc.org

Similarly, racemic α-HTBZ can be resolved. One documented method uses a derivative of tartaric acid, p-toluoyl-(L)-tartaric acid, to separate the diastereomeric salts. mdpi.com After separation, the desired enantiomer is liberated from the salt by treatment with a base. While effective, these resolution methods can be material- and time-intensive.

Resolving AgentRacemic SubstrateKey Finding
(+)-Camphorsulfonic acid ((+)-CSA)(±)-TetrabenazineForms diastereomeric salt, enabling separation via crystallization. Can be part of a high-yielding Crystallization-Induced Diastereomer Transformation (CIDT). nih.govgoogle.com
p-Toluoyl-(L)-tartaric acid(±)-α-DihydrotetrabenazineUsed for large-scale resolution, yielding (+)-α–HTBZ-(L)-tartrate salt with 95.4% purity, which can be improved to 100% with further recrystallization. mdpi.com

This table is generated based on data from the text.

Asymmetric catalysis offers a more elegant and atom-economical alternative to classical resolution by creating the desired stereocenters selectively from the outset. nih.govrsc.orgyoutube.com In the synthesis of the tetrabenazine core, transition metal catalysts with chiral ligands are employed to control the stereochemical outcome of key bond-forming reactions.

One reported enantioselective synthesis of (+)-tetrabenazine and (+)-dihydrotetrabenazine utilizes a palladium-catalyzed asymmetric malonate addition to a dihydroisoquinoline derivative. nih.gov This reaction, developed by Sodeoka, establishes the initial stereocenter with high enantiomeric excess (>97% ee), which then directs the stereochemistry of subsequent transformations. nih.gov Other approaches have utilized ruthenium catalysts in combination with light (blue LED irradiation) to perform key oxidation steps in the synthesis of tetrabenazine. mdpi.com

Once a key stereocenter is set, subsequent reactions can be designed to be diastereoselective, where the existing chirality influences the creation of new stereocenters.

A crucial diastereoselective step in many valbenazine syntheses is the reduction of the C2-carbonyl of (+)-tetrabenazine to form (+)-α-HTBZ. The goal is to selectively form the (2R) alcohol, which is trans to the C3-isobutyl group. This reduction is often achieved with hydride reagents like sodium borohydride (B1222165), where the approach of the reagent is sterically hindered by the existing groups, leading to the preferential formation of the desired diastereomer. mdpi.comgoogle.com

Another powerful diastereoselective method reported for the synthesis of the tetrabenazine core is a 1,3-dipolar cycloaddition reaction. researchgate.net This strategy involves the reaction of a chiral nitrone with an alkene to construct the heterocyclic system with high stereocontrol, which is attributed to a highly organized, chair-like transition state. mdpi.comresearchgate.net Furthermore, chemoenzymatic strategies, such as enzymatic kinetic resolution, have been employed to selectively resolve racemic intermediates, offering a highly specific method for accessing the desired enantiomer. researchgate.netresearchgate.net

Convergent and Linear Synthetic Routes

A convergent synthesis , by contrast, involves the independent preparation of several key fragments of the molecule, which are then combined (converged) in the later stages. This approach is generally more efficient as it allows for the parallel construction of complex intermediates, and a low-yield step in one branch does not impact the entire sequence. Syntheses that utilize a Stille coupling to join an aromatic iodide fragment with a vinyl stannane (B1208499) to construct a key diene intermediate for ring-closing metathesis exemplify a convergent approach. mdpi.com Similarly, the 1,3-dipolar cycloaddition strategy, which joins a nitrone fragment with an alkene, also has convergent character. researchgate.net

Optimization of Reaction Conditions and Yields

For a drug intended for commercial production, the optimization of the synthetic route is paramount to ensure efficiency, safety, cost-effectiveness, and sustainability. Significant efforts have been made to refine the synthesis of valbenazine.

Specific steps have been targeted for optimization. For example, in the chiral resolution of (+)-α-HTBZ with (+)-CSA, parameters such as the temperature profile, solvent composition (e.g., ethanol (B145695) and water ratio), and the stoichiometry of the resolving agent were carefully adjusted. google.com This optimization led to a process with significantly reduced waste. The diastereoselective reduction step has also been improved. An older method using sodium borohydride with lithium chloride in a mixed solvent system of ethanol and methylene (B1212753) chloride at low temperatures (-10 ± 5 °C) was replaced with a more efficient and homogeneous system, accelerating reaction kinetics and reducing waste. google.comgoogle.com

Optimization TargetOriginal ConditionOptimized ConditionImprovement
Overall Process First-generation commercial synthesisNext-generation green chemistry process43% reduction in manufacturing time, 45% reduction in material use, 5% increase in overall yield. acs.org
Chiral Resolution Standard crystallizationOptimized temperature, solvent ratio, and stoichiometry of (+)-CSA. google.comSignificant reduction in overall process waste. google.com
Ketone Reduction NaBH₄, LiCl, AcOH in EtOH/CH₂Cl₂ at -10 °CModified reducing agent and solvent system to enhance homogeneity. google.comAccelerated reaction kinetics and reduced waste. google.com

This table is generated based on data from the text.

Total Synthesis and Semisynthesis Considerations for (2S,3R,11bR)-Dihydrotetrabenazine D-Val (Valbenazine)

The synthesis of this compound, known as valbenazine, is a significant area of research due to its therapeutic importance. Valbenazine is a prodrug of the (+)-α-isomer of dihydrotetrabenazine. google.commdpi.com Methodologies for its synthesis are multifaceted, encompassing total synthesis, semisynthesis, and chemoenzymatic strategies. These approaches often involve the initial synthesis of a tetrabenazine or dihydrotetrabenazine core, followed by stereoselective modifications and final esterification with the D-valine moiety.

A common strategy in the industrial preparation of valbenazine begins with the chiral resolution of a racemic dihydrotetrabenazine (HTBZ) intermediate. researchgate.net The synthesis of this core often starts from key regulatory starting materials. One established commercial process utilizes 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, 3-((dimethylamino)methyl)-5-methylhexan-2-one (B1465102) oxalate, and Boc-l-valine. acs.org

The reduction of the ketone in the tetrabenazine structure is a critical step that leads to the formation of dihydrotetrabenazine isomers. The reduction of (+)-tetrabenazine with sodium borohydride (NaBH₄) typically yields a mixture of (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ. nih.gov The separation of these diastereomers can be challenging. nih.gov

To address the need for the specific (2S,3R,11bR) stereoisomer, various synthetic and resolution techniques have been developed.

Total Synthesis Approaches:

Total synthesis routes aim to construct the valbenazine molecule from simpler, achiral starting materials, incorporating stereochemical control at key stages. A practical synthesis has been reported featuring a highly stereoselective 1,3-dipolar cycloaddition as a key step. researchgate.net This is followed by a cascade process that includes N-O bond cleavage and lactamization. researchgate.net

Another approach involves the stereoselective reduction of a tetrabenazine precursor. While initial methods using NaBH₄ showed limited diastereoselectivity, later developments focused on more selective reducing agents. acs.orgnih.gov For instance, the use of borane (B79455) or various borane complexes as reducing agents at low temperatures has been shown to significantly improve the stereoselectivity of the reduction reaction. nih.gov

The table below outlines a representative first-generation commercial synthesis process. acs.orggoogle.com

Table 1: Overview of a First-Generation Commercial Synthesis Process

Step Description Key Reagents and Solvents
A Condensation 6,7-dimethoxy-3,4-dihydroisoquinoline HCl, 3-((dimethylamino)methyl)-5-methylhexan-2-one oxalate, NaOH, n-heptane
B Reduction Sodium borohydride (NaBH₄), Lithium chloride (LiCl), Acetic acid (AcOH), Ethanol (EtOH), Methylene chloride (CH₂Cl₂)
C Chiral Resolution (S)-(+)-camphorsulfonic acid (CSA)
D Esterification Boc-L-valine
E Deprotection & Salt Formation p-toluenesulfonic acid, acetonitrile (B52724) or isopropyl acetate (B1210297)

Semisynthesis and Chemoenzymatic Approaches:

Semisynthetic methods often start from a readily available tetrabenazine derivative. A key transformation is the stereoselective reduction of the C2-keto group of tetrabenazine.

Chemoenzymatic approaches have emerged as powerful tools for achieving high stereoselectivity. Enzymatic kinetic resolution, for example, offers an efficient method for obtaining the desired enantiomerically pure tetrahydroisoquinoline-fused piperidine (B6355638) core. researchgate.net This method can provide rapid access to the key intermediate for valbenazine production.

The final step in many synthetic routes is the esterification of the resolved (+)-α-dihydrotetrabenazine with a protected valine derivative, typically carbamate-protected (L)-valine. mdpi.com This is followed by a deprotection step, such as hydrogenolysis of a benzyloxycarbonyl group, to yield valbenazine. mdpi.com

The table below details reagents used in a patented synthesis process for valbenazine. google.com

Table 2: Reagents in a Patented Valbenazine Synthesis

Formula Reagent/Compound Role in Synthesis
F1 3-((dimethylamino)methyl)-5-methylhexan-2-one oxalate Starting Material
F2 Freebase of F1 Intermediate
F3 6,7-dimethoxy-3,4-dihydroisoquinoline Starting Material
F4 Tetrabenazine Intermediate
F5 Dihydrotetrabenazine isomers Product of reduction
F6-CSA (S)-(+)-camphorsulfonic acid salt Chiral resolving agent
F8 Resolved dihydrotetrabenazine Key Intermediate
I Valbenazine di(4-methylbenzenesulfonate) Final Product

The choice of resolving agent is crucial for the successful separation of stereoisomers. Besides camphorsulfonic acid, derivatives of tartaric acid, such as p-toluoyl-(D)-tartaric acid, have also been utilized for the chiral resolution of racemic α-dihydrotetrabenazine. mdpi.comgoogle.com

Molecular and Biochemical Mechanisms of Action of 2s,3r,11br Dihydrotetrabenazine D Val

Ligand Binding Studies at Vesicular Monoamine Transporter 2 (VMAT2)

In Vitro Binding Affinities and Kinetics

The binding affinity of various tetrabenazine (B1681281) (TBZ) and dihydrotetrabenazine (B1670615) (DTBZ) stereoisomers to VMAT2 has been a subject of extensive research. The (+)-α-DTBZ isomer, which corresponds to the active metabolite of Valbenazine (B1662120), exhibits a high affinity for VMAT2. acs.org Studies have shown that the affinity of dihydrotetrabenazine for VMAT2 is stereospecific, with the (+)-enantiomer having a significantly higher binding affinity than the (-)-enantiomer. nih.gov

In vitro binding assays using rat brain tissue have been employed to determine the binding affinities (Ki values) of these compounds. The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

CompoundVMAT2 Binding Affinity (Ki, nM)
(+)-α-Dihydrotetrabenazine0.97 ± 0.48 nih.gov
(-)-α-Dihydrotetrabenazine2200 ± 300 nih.gov
Valbenazine150 nih.govnih.gov
Tetrabenazine~300 (IC50) rndsystems.com
Dihydrotetrabenazine (DTBZ) Chimera26 ± 9 (Kd) nih.govnih.gov
Dihydrotetrabenazine (DTBZ) Wild-Type18 ± 4 (Kd) nih.govnih.gov
(2R, 3R, 11bR)-13a0.75 tandfonline.com
(+)-13e1.48 researchgate.net
HTBZ4.22 researchgate.net
(-)-13e270 researchgate.net
(2S,3S,11bR)-Dihydrotetrabenazine593 medchemexpress.com

Note: Kd (dissociation constant) and IC50 (half maximal inhibitory concentration) are also measures of binding affinity. While not identical to Ki, they provide valuable comparative information.

Cryo-electron microscopy studies have provided insights into the binding site of tetrabenazine on VMAT2, revealing that it binds to a central site within the transporter, locking it in an occluded conformation. nih.govnih.gov This structural understanding helps to explain the mechanism of non-competitive inhibition. nih.gov

Competitive Binding Assays with Known VMAT2 Ligands

Competitive binding assays are crucial for understanding how a new ligand interacts with a receptor in the presence of a known ligand. In the context of VMAT2, radiolabeled dihydrotetrabenazine ([³H]DTBZ) is commonly used as the reference ligand. nih.govnih.gov

In one study, competition binding experiments were performed using [³H]DTBZ and unlabeled reserpine (B192253), another VMAT2 inhibitor. nih.govnih.gov The results showed that reserpine could displace [³H]DTBZ, with a calculated inhibitor constant (Ki) of 173 ± 1 nM for a VMAT2 chimera and 161 ± 1 nM for the wild-type VMAT2. nih.gov This demonstrates that reserpine and dihydrotetrabenazine compete for a similar binding site or that their binding is mutually exclusive.

These competitive binding studies are essential for characterizing the pharmacological profile of VMAT2 inhibitors and for comparing the potencies of different compounds.

Modulation of Monoamine Neurotransmitter Transport

The primary function of VMAT2 is to transport monoamines into synaptic vesicles. nih.gov Inhibitors of VMAT2, such as (2S,3R,11bR)-Dihydrotetrabenazine D-Val, disrupt this process, leading to a depletion of vesicular monoamines and a subsequent reduction in their release. nih.gov

Dopamine (B1211576) Uptake Inhibition Mechanisms

This compound, through its active metabolite (+)-α-dihydrotetrabenazine, is a potent inhibitor of dopamine uptake into synaptic vesicles. nih.gov By blocking VMAT2, it prevents the sequestration of cytoplasmic dopamine into vesicles, making the neurotransmitter more susceptible to metabolic breakdown by enzymes in the cytoplasm. nih.gov This ultimately leads to a decrease in the amount of dopamine available for release into the synapse.

Studies have shown that tetrabenazine and its analogs inhibit the uptake of [³H]dopamine into rat striatal synaptosomes. researchgate.net This in vitro assay provides a direct measure of the compound's ability to block VMAT2-mediated dopamine transport. The inhibitory concentration (IC₅₀) values obtained from these assays are indicative of the compound's potency.

The reduction in dopamine signaling is thought to be the primary mechanism underlying the therapeutic effects of VMAT2 inhibitors in hyperkinetic movement disorders. cambridge.org

Serotonin (B10506) and Norepinephrine Transport Modulation

VMAT2 is responsible for the transport of not only dopamine but also other monoamines, including serotonin and norepinephrine. nih.govnih.gov Therefore, inhibitors of VMAT2 will also affect the vesicular transport of these neurotransmitters.

Receptor Interaction Profiling (Excluding Clinical Relevance)

To ensure that the therapeutic effects of a drug are primarily due to its interaction with the intended target, it is essential to profile its binding to a wide range of other receptors. For this compound, its active metabolite, (+)-α-HTBZ, has been shown to be a potent and selective VMAT2 inhibitor with negligible affinity for off-target dopamine, serotonin, and adrenergic receptors. nih.gov

In contrast, other metabolites of related compounds, such as deutetrabenazine, have shown appreciable affinity for other receptors, including dopamine (D₂) and serotonin (5-HT₁A, 5-HT₂B, 5-HT₇) receptors. nih.gov This highlights the selectivity of (+)-α-HTBZ for VMAT2.

Cellular and Subcellular Localization Studies

Direct experimental studies detailing the specific cellular and subcellular localization of valbenazine and its active metabolite, (+)-α-dihydrotetrabenazine, are not extensively reported in the available scientific literature. However, the localization of these compounds can be inferred from the well-established location of their molecular target, VMAT2.

VMAT2 is predominantly expressed in the central nervous system, where it is localized to the membranes of presynaptic vesicles within monoaminergic neurons. patsnap.comelifesciences.org These neurons are responsible for the synthesis, storage, and release of neurotransmitters such as dopamine, serotonin, and norepinephrine. elifesciences.org The function of VMAT2 is to transport these monoamines from the cytoplasm into the synaptic vesicles. patsnap.com

For valbenazine's active metabolite, (+)-α-dihydrotetrabenazine, to exert its inhibitory effect on VMAT2, it must first cross the blood-brain barrier and then the plasma membrane of the presynaptic neuron to enter the cytoplasm. nih.gov Once in the cytoplasm, it can interact with the VMAT2 protein on the vesicular membrane. nih.gov Therefore, the primary site of action and, by extension, the critical subcellular localization of (+)-α-dihydrotetrabenazine is the cytoplasm of presynaptic monoaminergic neurons. The prodrug, valbenazine, is designed to be rapidly absorbed and then hydrolyzed to the active metabolite. nih.gov

Radiolabeled forms of dihydrotetrabenazine have been utilized in positron emission tomography (PET) imaging to study the density and distribution of VMAT2 in the brain, particularly in the context of neurodegenerative diseases. wikipedia.org These studies confirm the high concentration of VMAT2 in brain regions rich in dopaminergic neurons, such as the striatum, and indirectly support the notion that the drug's therapeutic effects are mediated within these specific neuronal populations. wikipedia.org

Enzyme Inhibition and Activation Profiles (Beyond Target)

The enzymatic profile of valbenazine and its active metabolite, (+)-α-dihydrotetrabenazine, has been investigated, primarily focusing on the enzymes responsible for its metabolism and its potential to interfere with the metabolism of other drugs.

Valbenazine is a prodrug that is extensively metabolized. The primary metabolic step is the hydrolysis of the valine ester to form the active metabolite, (+)-α-dihydrotetrabenazine. fda.govfda.gov This conversion is not dependent on the cytochrome P450 (CYP) enzyme system. However, both valbenazine and (+)-α-dihydrotetrabenazine are further metabolized by CYP enzymes. Valbenazine is metabolized by CYP3A4/5, while (+)-α-dihydrotetrabenazine is a substrate for CYP2D6. fda.govnih.govfda.gov

Crucially, in vitro studies have demonstrated that at clinically relevant concentrations, neither valbenazine nor (+)-α-dihydrotetrabenazine are significant inhibitors or inducers of a range of CYP enzymes. fda.govfda.gov This suggests a low propensity for causing drug-drug interactions through the modulation of these key metabolic pathways.

Furthermore, investigations into the effects of these compounds on other important drug transporters have shown that they are unlikely to inhibit their function at therapeutic doses. fda.gov This includes transporters such as the Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OAT1, OAT3), Organic Cation Transporter 2 (OCT2), and Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3). fda.gov

In Vitro Profile of Valbenazine and (+)-α-dihydrotetrabenazine on Various Enzymes and Transporters
CompoundEnzyme/TransporterEffect at Clinically Relevant Concentrations
Valbenazine and (+)-α-dihydrotetrabenazineCYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, CYP3A4/5Unlikely to inhibit fda.govfda.gov
CYP1A2, CYP2B6, CYP3A4/5Unlikely to induce fda.govfda.gov
Valbenazine and (+)-α-dihydrotetrabenazineBCRP, OAT1, OAT3, OCT2, OATP1B1, OATP1B3Unlikely to inhibit fda.gov

Preclinical Pharmacological Characterization of 2s,3r,11br Dihydrotetrabenazine D Val

In Vitro Cellular Assays for Functional Activity

Data regarding the functional activity of (2S,3R,11bR)-Dihydrotetrabenazine D-Val in cellular assays is not present in the available scientific literature. Research has focused on characterizing the binding affinities of the parent dihydrotetrabenazine (B1670615) stereoisomers to the vesicular monoamine transporter 2 (VMAT2). researchgate.net

One key study synthesized all eight stereoisomers of dihydrotetrabenazine and determined their in vitro binding affinities for VMAT2. researchgate.net This research identified the two isomers with the highest affinity as (2R,3R,11bR)-DTBZ (α-isomer) and (2S,3R,11bR)-DTBZ (β-isomer), suggesting both are likely responsible for the pharmacological effects seen with racemic tetrabenazine (B1681281). researchgate.net The study highlighted that only the four diastereomers with the (11bR) absolute configuration exhibited significant binding affinities (below one micromolar). researchgate.net

Compound/IsomerVMAT2 Binding Affinity (Ki)
(2R,3R,11bR)-dihydrotetrabenazineHigh Affinity (Specific value varies across studies, e.g., 3.96 nM)
(2S,3R,11bR)-dihydrotetrabenazineHigh Affinity (Considered one of the two highest affinity isomers)

This table is illustrative and based on findings that identify the (2S,3R,11bR) isomer as having high affinity, though specific numerical data is limited in readily available sources.

Cell-Based Monoamine Release Studies

Specific studies detailing the effects of this compound or its parent isomer on monoamine release from cultured cells are not available in the reviewed literature. While it is established that dihydrotetrabenazine isomers inhibit VMAT2, which is responsible for loading monoamines into synaptic vesicles, quantitative data on the functional impact of the (2S,3R,11bR) isomer on this process is lacking. nih.govnih.gov

Neuronal Cell Culture Models for Neurotransmitter Dynamics

There is no published research that utilizes neuronal cell culture models to investigate the specific effects of this compound on neurotransmitter dynamics. Such studies would be necessary to characterize its precise influence on the uptake, storage, and release of neurotransmitters like dopamine (B1211576) in a controlled neuronal environment.

In Vivo Animal Model Studies (Non-Clinical Endpoints)

No in vivo studies in animal models have been published that specifically investigate the pharmacological effects of this compound or its parent isomer.

Rodent Models for Neurotransmitter Regulation

There is a lack of data from rodent models examining how the administration of (2S,3R,11bR)-dihydrotetrabenazine affects neurotransmitter regulation. Studies on tetrabenazine and its mixed metabolites have shown depletion of monoamines, leading to effects such as decreased locomotor activity, but this has not been isolated for the (2S,3R,11bR) isomer. nih.gov

Investigation of Stereoisomer-Specific Effects in Animal Systems

While in vitro data suggests the (2S,3R,11bR) isomer has high VMAT2 binding affinity, in vivo studies to confirm and characterize its specific pharmacological effects compared to other isomers are not available. The binding of dihydrotetrabenazine to VMAT2 is known to be highly stereospecific, but the in vivo consequences of this specificity for the (2S,3R,11bR) isomer have not been reported. researchgate.netnih.gov

Preclinical Pharmacokinetic Investigations

There are no published preclinical pharmacokinetic data for this compound. The purpose of using a valine ester prodrug, such as in valbenazine (B1662120), is typically to modify the pharmacokinetic properties of the parent molecule. semanticscholar.org However, without specific studies, the absorption, distribution, metabolism, and excretion profile of the D-valine ester of the (2S,3R,11bR) isomer remains uncharacterized.

Absorption and Distribution in Animal Tissues

(2S,3R,11bR)-Dihydrotetrabenazine is not administered directly in most preclinical studies but is formed rapidly and extensively through first-pass metabolism following the oral administration of tetrabenazine or deutetrabenazine. nih.govnih.gov Carbonyl reductase enzymes in the liver are responsible for the conversion of the parent drug into its dihydrotetrabenazine metabolites. drugbank.com

Following administration of these parent compounds, (2S,3R,11bR)-Dihydrotetrabenazine, or [+]-β-HTBZ, is one of the most abundant stereoisomers found in systemic circulation. researchgate.netnih.gov In studies with deutetrabenazine, the deuterated form of [+]-β-HTBZ accounted for approximately 29% of the total exposure of all dihydrotetrabenazine metabolites. semanticscholar.orgnih.gov

While specific studies detailing the tissue distribution of isolated (2S,3R,11bR)-Dihydrotetrabenazine are limited, tetrabenazine and its metabolites are known to distribute rapidly to the brain. The highest concentrations are typically observed in the striatum, a brain region with high expression of the VMAT2 target. drugbank.com

Excretion Pathways and Rates in Animal Models

The elimination of (2S,3R,11bR)-Dihydrotetrabenazine from the body is primarily driven by hepatic metabolism. The main metabolic pathway involves the cytochrome P450 enzyme CYP2D6, which catalyzes the O-demethylation of the metabolite. taylorandfrancis.comnih.gov The resulting metabolic products are then primarily eliminated from the body via renal excretion into the urine. taylorandfrancis.com

The rate of excretion is reflected in the compound's plasma half-life. In preclinical studies involving deutetrabenazine, the deuterated version of (2S,3R,11bR)-Dihydrotetrabenazine ([+]-β-deuHTBZ) was reported to have a mean terminal half-life of approximately 7.7 hours. semanticscholar.orgnih.gov

Plasma Protein Binding in Animal Plasma

The extent to which a compound binds to plasma proteins, such as albumin, is a key determinant of its pharmacokinetic behavior, influencing its distribution and availability to act at its target site. wikipedia.org Only the unbound, or free, fraction of a drug is able to cross cell membranes and exert a pharmacological effect. wikipedia.org In vitro studies have determined the plasma protein binding of the β-HTBZ stereoisomers.

CompoundPlasma Protein Binding (%)Source
β-Dihydrotetrabenazine (β-HTBZ)59 - 63% drugbank.com

Preclinical Pharmacodynamic Assessments

Target Engagement Biomarkers in Animal Brain

The primary pharmacological target of (2S,3R,11bR)-Dihydrotetrabenazine is the vesicular monoamine transporter 2 (VMAT2). drugbank.comresearchgate.net VMAT2 is a transport protein located on the membrane of presynaptic vesicles in neurons, responsible for loading monoamine neurotransmitters (such as dopamine, serotonin (B10506), and norepinephrine) from the cytoplasm into the vesicles for subsequent release. nih.gov

By inhibiting VMAT2, (2S,3R,11bR)-Dihydrotetrabenazine blocks the sequestration of these neurotransmitters, leaving them susceptible to metabolic breakdown in the cytoplasm. The intended biological effect and a key indirect biomarker of target engagement is the depletion of monoamine stores within the central nervous system. drugbank.com Direct evidence of target engagement in preclinical models is typically confirmed through quantitative occupancy studies using techniques like positron emission tomography (PET). sapient.bio

Quantitative Occupancy of VMAT2 in Animal Models

While direct in vivo PET studies to quantify the specific VMAT2 occupancy of the isolated (2S,3R,11bR)-Dihydrotetrabenazine isomer in animal brains are not detailed in the available literature, its high binding affinity is well-established.

Compound / MetaboliteVMAT2 Binding Affinity (Ki, nM)Source
[+]-α-HTBZ ((2R,3R,11bR)-HTBZ)3.96 nih.gov
[+]-β-HTBZ ((2S,3R,11bR)-HTBZ)12.4 (deuterated form) semanticscholar.org
[-]-α-HTBZ ((2S,3S,11bS)-HTBZ)>3000 semanticscholar.org
[-]-β-HTBZ ((2R,3S,11bS)-HTBZ)>1000 semanticscholar.org

Metabolism and Biotransformation of 2s,3r,11br Dihydrotetrabenazine D Val

Identification of Metabolites In Vitro (e.g., Liver Microsomes, Hepatocytes)

In vitro studies using human liver microsomes and hepatocytes are instrumental in identifying the metabolic pathways of valbenazine (B1662120). dls.comthermofisher.com These systems contain a complement of drug-metabolizing enzymes, including cytochrome P450s and enzymes for conjugation reactions. dls.comthermofisher.com

Incubation of valbenazine in these in vitro systems has led to the identification of two primary metabolites. bohrium.comnih.govresearchgate.net The major active metabolite is (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), also referred to as (R,R,R)-HTBZ or NBI-98782. bohrium.comnih.govresearchgate.netnih.gov This metabolite is formed through the hydrolysis of the L-valine ester group of the parent compound. drugbank.comnih.govnih.gov

Another significant metabolite identified is a mono-oxidized product of valbenazine, designated as NBI-136110. bohrium.comnih.govresearchgate.netnih.gov The formation of NBI-136110 occurs via oxidative metabolism. nih.gov While [+]-α-HTBZ is considered the most potent VMAT2 inhibitor, valbenazine and NBI-136110 also exhibit inhibitory activity, albeit at a lower potency. bohrium.comnih.govresearchgate.netnih.gov

Studies using cryopreserved human hepatocytes have confirmed the generation of a variety of metabolites, demonstrating the comprehensive metabolic capacity of these intact cellular systems compared to subcellular fractions like microsomes. nih.gov

Table 1: Key In Vitro Metabolites of Valbenazine

Metabolite NameAbbreviation/CodeFormation PathwayIn Vitro System
(+)-α-Dihydrotetrabenazine[+]-α-HTBZ, (R,R,R)-HTBZ, NBI-98782HydrolysisHuman Liver Microsomes, Hepatocytes
Mono-oxidized valbenazineNBI-136110OxidationHuman Liver Microsomes, Hepatocytes

Elucidation of Metabolic Pathways

The biotransformation of valbenazine is multifaceted, involving several key enzymatic pathways that alter its structure and activity.

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, is a critical pathway for both valbenazine and its active metabolite. youtube.comyoutube.com

Valbenazine itself is a substrate for CYP3A4 and CYP3A5, which catalyze its conversion to the mono-oxidized metabolite, NBI-136110, and other minor oxidative metabolites. nih.govdrugbank.comnih.gov

The primary active metabolite, [+]-α-HTBZ, is further metabolized, in part, by CYP2D6. drugbank.comnih.govnih.govwikipedia.org This subsequent oxidative step contributes to the clearance of the active moiety. The involvement of CYP2D6 introduces the potential for variability in metabolism due to genetic polymorphisms in this enzyme. nih.gov Individuals who are poor metabolizers for CYP2D6 may have higher exposure to the active metabolite. nih.gov

While oxidative metabolism and hydrolysis are the principal routes, conjugation reactions such as glucuronidation and sulfation represent a Phase II metabolic pathway for further modification and excretion of metabolites. washington.edunih.govnih.govnjacs.org Following the initial hydroxylation of the active metabolite by CYP2D6, the resulting hydroxylated compound can undergo glucuronidation. researchgate.netyoutube.com This process involves the attachment of a glucuronic acid moiety, which significantly increases the water solubility of the metabolite, facilitating its renal excretion. youtube.com

In animal studies, particularly in dogs, direct glucuronide conjugation of mono-oxidized and/or demethylated products has been observed as a major metabolic pathway. nih.gov

The initial and most crucial step in the activation of valbenazine is the hydrolysis of its L-valine ester. drugbank.comnih.govnih.govwikipedia.org This reaction cleaves the amino acid, releasing the active drug, [+]-α-HTBZ. drugbank.comnih.govnih.govwikipedia.org This hydrolytic conversion is extensive and is a key feature of its prodrug design, which aims to improve its pharmacokinetic profile. mdpi.com

Table 2: Metabolic Pathways of Valbenazine and its Primary Metabolite

CompoundPathwayKey EnzymesResulting Metabolite(s)
ValbenazineHydrolysisEsterases[+]-α-Dihydrotetrabenazine ([+]-α-HTBZ)
ValbenazineOxidationCYP3A4, CYP3A5NBI-136110, other minor metabolites
[+]-α-HTBZOxidationCYP2D6Oxidized [+]-α-HTBZ
Oxidized [+]-α-HTBZGlucuronidationUGTsGlucuronide conjugates

In Vivo Metabolite Profiling in Animal Models

In vivo studies in animal models, such as rats and dogs, have provided further insights into the metabolic profile of valbenazine. bohrium.comnih.govresearchgate.netnih.gov Radioligand binding studies in rat striatal and forebrain homogenates have confirmed the high potency of the [+]-α-HTBZ metabolite as a VMAT2 inhibitor. bohrium.comnih.govresearchgate.net

In dogs, after oral administration, mono-oxidation was identified as a main metabolic pathway. nih.gov Furthermore, glucuronide conjugation of mono-oxidized and/or demethylated products, as well as direct glucuronide conjugation, were also identified as major metabolic routes in this species. nih.gov Following administration of radiolabeled valbenazine, a significant portion of the radioactivity is recovered in the urine and feces, primarily as inactive metabolites. nih.govwikipedia.org Less than 2% of the dose is excreted as unchanged valbenazine or the active [+]-α-HTBZ metabolite, indicating extensive metabolism. nih.gov

Stereochemical Stability and Metabolic Interconversion

Valbenazine is a single, specific stereoisomer, (2S,3R,11bR)-dihydrotetrabenazine L-valinate. wikipedia.org Its metabolic activation via hydrolysis is highly stereospecific, yielding a single active metabolite, the (2R,3R,11bR) isomer of dihydrotetrabenazine (B1670615) ([+]-α-HTBZ). glpbio.combioscience.co.ukmedchemexpress.comaxios-research.com This is a key design feature that avoids the generation of a mixture of isomers with different pharmacological and toxicological profiles. bohrium.comresearchgate.net

The stereochemical configuration of the parent compound and the resulting active metabolite is stable, and there is no evidence of in vivo metabolic interconversion between different stereoisomers. bohrium.comresearchgate.net This ensures that the pharmacological activity is consistently derived from the intended active molecule, [+]-α-HTBZ.

Analytical Chemistry and Quantitative Determination of 2s,3r,11br Dihydrotetrabenazine D Val

Development of Robust Analytical Methods for Detection

The development of analytical methods for (2S,3R,11bR)-Dihydrotetrabenazine D-Val and its metabolites is centered on providing specificity, sensitivity, and reliability. The primary techniques employed are advanced chromatographic methods that can resolve the compound from its isomers and potential impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Valbenazine (B1662120) and its related compounds, particularly for quality control of the bulk drug and pharmaceutical formulations. dntb.gov.uawisdomlib.org Reversed-phase HPLC is commonly utilized, leveraging C18 columns for separation. dntb.gov.uawisdomlib.org

A typical method involves a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like potassium dihydrogen phosphate (B84403) or a triethylamine (B128534) buffer. dntb.gov.uawisdomlib.org Detection is commonly performed using a photodiode array (PDA) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, typically around 282 nm or 285 nm. dntb.gov.uanih.gov

Chiral HPLC methods are crucial for separating the stereoisomers of dihydrotetrabenazine (B1670615) and Valbenazine. nih.govresearchgate.net These enantioselective methods may use normal-phase chromatography with specialized chiral columns, such as those based on amylose (B160209) derivatives (e.g., Chiral Pak IG-3). nih.gov The mobile phase for such separations can be a mixture of solvents like n-heptane, isopropyl alcohol, dichloromethane, and ethanol (B145695). nih.gov A different chiral method for a dihydrotetrabenazine derivative employed a mobile phase of n-hexane, 1,2-dichloroethane, ethanol, trifluoroacetic acid, and triethylamine, achieving baseline separation of enantiomers within 20 minutes. researchgate.net

Table 1: Examples of HPLC Methodologies for this compound and Related Compounds
CompoundChromatography TypeColumnMobile PhaseDetectionReference
Valbenazine & ImpuritiesReversed-Phase HPLCYMC‐Pack ODS‐AQ (150 × 4.6 mm, 3.0 μm)Gradient of A) Potassium dihydrogen phosphate buffer/ACN (90:10 v/v) and B) ACN/Methanol (60:40 v/v)UV at 285 nm dntb.gov.ua
p-toluenesulfonoxypropyl-(+)-dihydrotetrabenazineChiral HPLCPhenomenex Chirex 3014 (250 mm × 4.6 mm, 5 μm)n-hexane/1,2-dichloroethane/ethanol/trifluoroacetic acid/triethylamine (64/32/4/0.01/0.005 v/v)UV at 280 nm researchgate.net
Valbenazine IsomersNormal-Phase Chiral HPLCChiral Pak IG-3 (250 × 4.6 mm, 3.0 μm)n-Heptane/isopropyl alcohol/dichloromethane/ethanol/diethylamine (70:10:15:5:0.1 v/v)PDA at 282 nm nih.gov
ValbenazineReversed-Phase HPLCPhenomenex C18Acetonitrile/Water/Triethylamine buffer (60:40:0.5%)Not Specified wisdomlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity

For quantifying this compound and its metabolites, particularly the dihydrotetrabenazine (HTBZ) isomers, in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. nih.govnih.govresearchgate.net These methods can achieve very low limits of quantification, which is essential for pharmacokinetic studies. nih.govresearchgate.net

A validated LC-MS/MS method for the simultaneous quantification of tetrabenazine (B1681281) and its active metabolites, α- and β-dihydrotetrabenazine, in human plasma has been established. nih.govresearchgate.net This method typically employs a C18 column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. nih.govresearchgate.net Detection is performed on a triple quadrupole mass spectrometer in the multiple reaction-monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. nih.govresearchgate.netresearchgate.net The use of a deuterated internal standard, such as tetrabenazine-d7, is common to ensure accuracy. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the analysis of large, polar, and thermally labile molecules like this compound and its metabolites. The inherent high molecular weight and low volatility of these compounds make them challenging to analyze directly by GC-MS without chemical derivatization. Derivatization would be required to increase their volatility and thermal stability, a process that can add complexity and introduce potential variability into the analysis. Consequently, HPLC and LC-MS/MS are the overwhelmingly preferred analytical techniques.

Quantification in Complex Matrices (e.g., Biological Samples from Preclinical Studies, Synthetic Intermediates)

The accurate quantification of this compound and its related compounds in complex matrices like biological fluids or during chemical synthesis is critical. This requires efficient sample preparation to isolate the analytes from interfering substances and rigorous method validation to ensure reliable results.

Sample Preparation Techniques

The choice of sample preparation technique is crucial for removing matrix components that can interfere with the analysis and for concentrating the analyte to detectable levels.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up biological samples. For the analysis of dihydrotetrabenazine metabolites in human plasma, C18 SPE cartridges have been successfully used to extract the analytes from the plasma matrix before LC-MS/MS analysis. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is another common and effective method for sample preparation. It involves partitioning the analyte between the aqueous sample matrix and an immiscible organic solvent, such as diethyl ether or ethyl acetate. nih.govjapsonline.com

Protein Precipitation (PPT): For plasma or serum samples, PPT is a rapid and simple method to remove the bulk of proteins. It is often performed by adding a water-miscible organic solvent, like ice-cold acetonitrile, to the sample, which denatures and precipitates the proteins. nih.gov The resulting supernatant can then be directly injected or further processed.

Homogenization and Centrifugation: For solid tissue samples, such as brain tissue from preclinical studies, the process begins with homogenization in a suitable buffer (e.g., sucrose (B13894) solution). nih.gov This is followed by a series of centrifugation steps to separate the desired subcellular fractions or to clarify the homogenate before extraction. nih.gov

Validation of Analytical Methods

To ensure that an analytical method is suitable for its intended purpose, it must be thoroughly validated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) and the Food and Drug Administration (FDA). dntb.gov.uanih.govikev.org

Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ikev.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For instance, an LC-MS/MS method for dihydrotetrabenazine metabolites showed linearity over concentration ranges of 0.01-5.03 ng/mL for tetrabenazine and 0.50-100 ng/mL for its metabolites. nih.gov An HPLC method was linear over the concentration range of limit of quantitation to 200% for impurities. dntb.gov.ua

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, with one study showing recovery results between 98% and 102%. wisdomlib.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). For one method, the intra- and inter-batch precision was reported with a CV% of less than 13.6%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net For a dihydrotetrabenazine derivative, the LOD and LOQ were determined to be 0.15 and 0.50 μg/mL, respectively. researchgate.net

Table 2: Summary of Validation Parameters for Analytical Methods
ParameterFinding/ValueCompound/MethodReference
Linearity Range0.002–2.0 mg/mLp-toluenesulfonoxypropyl-(+)-dihydrotetrabenazine / HPLC researchgate.net
Linearity Range0.50–100 ng/mLα- and β-dihydrotetrabenazine / LC-MS/MS nih.gov
Accuracy (RE%)< 11.2%(+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine / LC-MS/MS nih.gov
Precision (CV%)< 13.6%(+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine / LC-MS/MS nih.gov
LOD0.15 µg/mLp-toluenesulfonoxypropyl-(+)-dihydrotetrabenazine / HPLC researchgate.net
LOQ0.50 µg/mLp-toluenesulfonoxypropyl-(+)-dihydrotetrabenazine / HPLC researchgate.net

Chiral Analytical Techniques for Enantiomeric Purity Assessment

The control of enantiomeric purity is a critical aspect of pharmaceutical quality control, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. mdpi.com For this compound, a single, pure diastereomer, ensuring the absence of its other stereoisomers is paramount for safety and efficacy. scirp.org High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are primary techniques for this purpose, often utilizing polysaccharide-based chiral stationary phases (CSPs) which have proven highly efficient for chiral separations. mdpi.comscirp.orgnih.gov

Both normal-phase and reversed-phase HPLC methods have been developed to separate Valbenazine from its isomers. While normal-phase methods are effective, reversed-phase methods are often preferred as they use less organic solvent and are easier to implement in quality control settings. scirp.org A key performance indicator in these separations is the resolution between the desired enantiomer and its isomers, with a value greater than 2.0 generally indicating a successful separation. nih.govresearchgate.net

Recent developments have focused on improving existing methods. For instance, a reversed-phase chiral method using a Lux Cellulose-2 column was developed to enhance the resolution from 2.6 to approximately 4.2, improving the detection of undesired diastereomers. scirp.orgscirp.org Supercritical fluid chromatography (SFC) is emerging as a powerful alternative to HPLC, offering advantages such as faster analysis times, reduced solvent consumption, and high separation efficiency, making it an environmentally friendly or "green" technology. nih.govchromatographyonline.comepa.gov

The table below summarizes key parameters for validated chiral HPLC methods used for the enantiomeric purity assessment of Valbenazine.

Table 1: Chiral HPLC Methods for Enantiomeric Purity Assessment of Valbenazine

TechniqueChiral Stationary Phase (CSP)Mobile Phase CompositionFlow RateColumn Temp.UV DetectionKey FindingReference
Normal-Phase HPLCChiral Pak IG-3 (Amylose-based)n-Heptane, Isopropyl Alcohol, Dichloromethane, Ethanol, Diethylamine (70:10:15:5:0.1)Gradient35°C282 nmAchieved resolution >2.0 between enantiomer and isomers. nih.gov nih.gov
Reversed-Phase HPLCChiralCel OD-RHNot specified1.0 mL/min25°C280 nmInitial method; could not achieve baseline separation, leading to inconsistent spike recoveries. scirp.orgscirp.org scirp.orgscirp.org
Reversed-Phase HPLCLux Cellulose-220 mM Ammonium Acetate : Acetonitrile (44:56)1.0 mL/min25°C280 nmImproved resolution to ~4.2 and enhanced sensitivity for diastereomer detection. scirp.orgscirp.org scirp.orgscirp.org

Impurity Profiling and Characterization in Synthetic Batches

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. iajps.com These can originate from various sources, including starting materials, reagents, intermediates, or degradation of the final product. nih.gov Regulatory bodies like the International Conference on Harmonization (ICH) mandate strict control over impurities. nih.gov

For this compound, a sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of related substances and degradation products. dntb.gov.ua Stress testing studies indicate that the compound is particularly susceptible to oxidative degradation. dntb.gov.ua The identification and characterization of these impurities are crucial and often involve advanced hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The availability of well-characterized impurity reference standards is essential for analytical method development, validation, and routine quality control (QC) in the manufacturing of Valbenazine. synzeal.comveeprho.com These standards are used for the accurate identification and quantification of impurities in both Abbreviated New Drug Applications (ANDA) and ongoing commercial production. veeprho.comsynzeal.com

The table below lists known process-related and degradation impurities of Valbenazine that are monitored in synthetic batches.

Table 2: Characterized Impurities in Synthetic Batches of Valbenazine

Impurity NameChemical NameMolecular FormulaRole in Quality ControlReference
N-Carboxybenzyl ValbenazineN/AC₃₂H₄₄N₂O₆Process-related impurity standard. veeprho.compharmaffiliates.com
2-Hydroxy ValbenazineN/AN/AProcess-related impurity standard. veeprho.com
Valbenazine Impurity 3(2R, 3R, 11bR)-3-(2-Hydroxy-2-methylpropyl)-9, 10-dimethoxy-1, 3, 4, 6, 7, 11b-hexahydro-2H-pyrido[2, 1-a]isoquinolin-2-yl L-valinateC₂₄H₃₈N₂O₅Characterized impurity standard for analytical method development and validation. veeprho.como2hdiscovery.co veeprho.como2hdiscovery.co
Valbenazine N-Oxide ImpurityN/AN/APotential degradation product. veeprho.com
Valbenazine Impurity 5(2R,3R,11bR)-3-Isobutyl-9,10-dimethoxy-7-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinateC₂₄H₃₇NO₅Process-related impurity standard for QC applications. synzeal.com synzeal.com
(+)-α-dihydrotetrabenazine(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-olN/ASignificant metabolite of Valbenazine. nih.gov nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the D-Valine Moiety and Its Impact on Activity

(2S,3R,11bR)-Dihydrotetrabenazine D-Valine, also known as valbenazine (B1662120), is a prodrug where the D-valine ester is designed to enhance the pharmacokinetic properties of the active metabolite, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ). researchgate.netnih.gov The primary role of the valine moiety is to facilitate oral absorption and provide a slower, more sustained release of the active compound through enzymatic hydrolysis. researchgate.net This prodrug strategy effectively circumvents the rapid metabolism and variable plasma concentrations observed with tetrabenazine (B1681281). glpbio.com

The stereochemistry of the amino acid is also a critical determinant. Studies on other amino acid prodrugs have shown that L-amino acid esters are often more rapidly hydrolyzed by endogenous enzymes than their D-enantiomers. nih.gov The selection of L-valine in valbenazine is therefore a deliberate choice to optimize the rate of conversion to the active metabolite.

The following table illustrates a hypothetical structure-activity relationship for amino acid ester analogs of dihydrotetrabenazine (B1670615), based on established principles of prodrug design.

Amino Acid MoietyExpected Rate of HydrolysisPotential Impact on Pharmacokinetics
GlycineRapidFaster onset, shorter duration of action
AlanineRapidSimilar to glycine, potentially slightly slower
L-Valine Optimal Sustained release, improved half-life
L-LeucineModerate to SlowPotentially slower onset and longer duration
L-IsoleucineModerate to SlowSimilar to leucine
D-ValineSlowSignificantly reduced rate of activation
PhenylalanineSlowIncreased lipophilicity may alter absorption and distribution

Investigation of Stereochemical Influence on VMAT2 Binding and Selectivity

The stereochemistry of the dihydrotetrabenazine core is paramount for its VMAT2 binding affinity and inhibitory activity. Dihydrotetrabenazine has three chiral centers, leading to eight possible stereoisomers. Research has unequivocally demonstrated that the binding to VMAT2 is highly stereospecific.

The most critical feature for high-affinity binding is the (3R,11bR)-configuration. nih.gov Among the eight stereoisomers of dihydrotetrabenazine, the (2R,3R,11bR)-stereoisomer, also known as (+)-α-dihydrotetrabenazine, exhibits the highest affinity for VMAT2. nih.govmedchemexpress.com In contrast, its enantiomer, the (2S,3S,11bS)-stereoisomer or (-)-α-dihydrotetrabenazine, shows significantly lower binding affinity. medchemexpress.com

Valbenazine is specifically the L-valine ester of the (2R,3R,11bR)-dihydrotetrabenazine, which is hydrolyzed to the most potent VMAT2 inhibitor, (+)-α-HTBZ. researchgate.net This stereochemical purity is a key advantage, as it avoids the administration of less active or inactive isomers that could contribute to off-target effects.

The table below summarizes the VMAT2 binding affinities of various dihydrotetrabenazine stereoisomers, highlighting the profound influence of stereochemistry.

StereoisomerConfigurationVMAT2 Binding Affinity (Ki, nM)
(+)-α-Dihydrotetrabenazine(2R,3R,11bR)3.96 nih.gov
(-)-α-Dihydrotetrabenazine(2S,3S,11bS)>10,000
(+)-β-Dihydrotetrabenazine(2S,3R,11bR)28
(-)-β-Dihydrotetrabenazine(2R,3S,11bS)High

Exploration of Chemical Modifications to the Dihydrotetrabenazine Core

Modifications to the dihydrotetrabenazine core have been explored to further refine the pharmacological profile of VMAT2 inhibitors. A key area of investigation has been the substitution on the benzo[a]quinolizine ring system, particularly at the C-9 and C-10 positions where the methoxy (B1213986) groups are located.

Studies have shown that modifications at the C-9 position can significantly impact VMAT2 binding affinity. For example, replacement of the 9-methoxy group with a trifluoroethoxy group has been shown to yield potent VMAT2 inhibitors. nih.gov This modification can also influence the metabolic stability of the compound.

Furthermore, the isobutyl group at the C-3 position has been identified as important for potent VMAT2 inhibition. While some variations are tolerated, significant changes to this group can lead to a decrease in binding affinity.

The following table presents data on the VMAT2 binding affinities of some modified dihydrotetrabenazine analogs.

CompoundModificationVMAT2 Binding Affinity (IC50, nM)
(+)-α-DihydrotetrabenazineNone~3-5
9-desmethyl-DHTBZ9-OHDecreased affinity
9-O-(2,2,2-trifluoroethyl)-DHTBZ9-OCH2CF35.13 researchgate.net

Comparison with Related Tetrabenazine Derivatives and Analogues

(2S,3R,11bR)-Dihydrotetrabenazine D-Valine (valbenazine) is one of several tetrabenazine derivatives developed to improve upon the pharmacokinetic and safety profile of the parent drug, tetrabenazine. The primary comparators are tetrabenazine itself and deutetrabenazine.

Tetrabenazine is a racemic mixture that is rapidly and extensively metabolized to a mixture of four dihydrotetrabenazine stereoisomers. glpbio.com This complex metabolic profile leads to variable plasma concentrations and a shorter half-life, necessitating multiple daily doses.

Deutetrabenazine is a deuterated form of tetrabenazine, where deuterium (B1214612) atoms replace hydrogen atoms at the methoxy groups. This isotopic substitution slows down the rate of metabolism by cytochrome P450 enzymes, resulting in a longer half-life and more stable plasma concentrations compared to tetrabenazine. drugs.com However, like tetrabenazine, it is metabolized into a mixture of active dihydrotetrabenazine isomers. drugs.com

Valbenazine , in contrast, is a prodrug of a single, highly potent stereoisomer of dihydrotetrabenazine, (+)-α-HTBZ. researchgate.net This approach provides a more predictable pharmacokinetic profile and avoids the administration of less active or potentially problematic isomers. The longer half-life of valbenazine's active metabolite allows for once-daily dosing. glpbio.com

The table below provides a comparative overview of these three key tetrabenazine derivatives.

FeatureTetrabenazineDeutetrabenazineValbenazine
Composition Racemic mixtureDeuterated racemic mixtureSingle stereoisomer prodrug
Active Metabolite(s) Mixture of four DHTBZ isomersMixture of deuterated DHTBZ isomersSingle isomer: (+)-α-HTBZ
Half-life ShortLonger than tetrabenazineLong (once-daily dosing)
VMAT2 Selectivity HighHighHigh
Dosing Frequency Multiple times dailyTwice dailyOnce daily

Computational Chemistry and Molecular Modeling of 2s,3r,11br Dihydrotetrabenazine D Val

Ligand-Target Docking Studies with VMAT2 Protein Models

Ligand-target docking is a computational method used to predict the preferred binding orientation of a molecule to its protein target. The availability of high-resolution cryo-electron microscopy (cryo-EM) structures of the human VMAT2 transporter has been pivotal for performing accurate docking studies. researchgate.netnih.govnih.govbiorxiv.org These structures reveal that inhibitors like tetrabenazine (B1681281) (TBZ) and its derivatives bind within a central cavity of the transporter, locking it in an occluded or lumen-facing conformation and thereby inhibiting monoamine uptake. researchgate.netnih.gov

For (2S,3R,11bR)-Dihydrotetrabenazine D-Val, docking studies are performed using a VMAT2 protein model, often derived from these cryo-EM structures (e.g., PDB ID: 9KQ8). researchgate.net The process involves preparing the 3D structure of the ligand and the receptor, defining a binding site (or "grid box") that encompasses the known inhibitor-binding pocket, and then using a scoring function within a docking algorithm (like AutoDock Vina) to evaluate thousands of possible binding poses. patsnap.com The resulting poses are ranked based on their predicted binding affinity.

Studies on various dihydrotetrabenazine (B1670615) (DTBZ or HTBZ) stereoisomers show that binding is highly stereospecific. nih.gov The binding pocket is amphipathic, containing both polar and non-polar residues that form critical interactions. nih.gov Key interactions for tetrabenazine-like molecules include hydrogen bonds and hydrophobic contacts. For instance, the amide of Asn34 and the acidic side chain of Glu312 are noted as important polar contacts, while residues like Phe135, Val232, and Tyr433 form significant hydrophobic and pi-stacking interactions that stabilize the ligand. nih.gov

While Valbenazine (B1662120) itself is a prodrug with lower initial binding potency, its active metabolites, the dihydrotetrabenazine isomers, are potent VMAT2 inhibitors. medchemexpress.comaxios-research.com The (2R,3R,11bR)-isomer, known as (+)-α-HTBZ, is a particularly high-affinity ligand. medchemexpress.comnih.govnih.gov In contrast, the (2S,3R,11bR)-isomer (β-HTBZ) also binds with high affinity, though typically less than the α-isomer. nih.gov Docking simulations for this compound would predict its specific orientation in the VMAT2 binding site, allowing for a comparison of its interaction profile against other stereoisomers and helping to rationalize observed differences in binding affinity.

Compound/StereoisomerVMAT2 Binding Affinity (Ki, nM)Source
(+)-α-HTBZ (2R,3R,11bR)1.0 - 3.96 medchemexpress.comnih.gov
β-HTBZ (2S,3R,11bR)26.6 nih.gov
Valbenazine110 - 190 medchemexpress.comaxios-research.com
Tetrabenazine (racemic)2.1 nih.gov

Molecular Dynamics Simulations for Binding Conformations and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. These simulations are crucial for assessing the stability of a predicted docking pose and exploring the conformational flexibility of both the ligand and the VMAT2 protein upon binding. nih.govpatsnap.com

Following a docking study, the highest-ranked pose of this compound complexed with VMAT2 can be subjected to MD simulations. researchgate.netnih.gov These simulations place the complex in a simulated physiological environment, including a lipid bilayer and water molecules, and apply the principles of physics to calculate the trajectory of the atoms over a period of nanoseconds to microseconds. patsnap.com

MD simulations performed on the VMAT2-tetrabenazine complex have provided several key insights. They help to:

Confirm Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position, researchers can determine if the binding pose is stable over time. patsnap.com

Refine Interaction Networks: MD can reveal the persistence of key hydrogen bonds and hydrophobic contacts, as well as identify crucial water-mediated interactions not always captured by docking. patsnap.com

Analyze Conformational Changes: These simulations show how the binding of an inhibitor like tetrabenazine or valbenazine can stabilize VMAT2 in a specific state (e.g., occluded or lumen-facing), which is fundamental to its inhibitory mechanism. researchgate.netnih.gov

Study Protonation States: The binding of ligands to VMAT2 can be influenced by the protonation state of key acidic residues in the binding pocket, such as E312. patsnap.comelifesciences.org MD simulations allow for testing different protonation states to find the most energetically favorable configuration for stable ligand binding. patsnap.comelifesciences.org

For this compound, MD simulations would elucidate the dynamic stability of its binding, the specific conformational state of VMAT2 it induces, and how its interactions differ dynamically from other stereoisomers like the more potent (+)-α-HTBZ. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. researchgate.net These properties, such as charge distribution, molecular orbital energies, and electrostatic potential, are fundamental to how a molecule recognizes and interacts with its biological target. While specific DFT studies on this compound are not widely published, the methodology provides a powerful tool for its analysis.

A typical quantum chemical study of this compound would involve:

Geometry Optimization: Calculating the lowest energy (most stable) three-dimensional conformation of the molecule in a vacuum or a solvent model.

Analysis of Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and the energy required for electronic excitation. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrostatic attraction with the VMAT2 binding pocket.

Calculation of Reactivity Descriptors: DFT can be used to compute global reactivity descriptors that predict the molecule's behavior in chemical reactions, which can be relevant for understanding its metabolism. researchgate.net

By performing these calculations on this compound, researchers can gain a deeper understanding of the electronic features that drive its binding affinity and specificity for VMAT2, complementing the classical mechanics-based approaches of docking and MD simulations.

De Novo Design and Virtual Screening for Novel Analogues

The structural and mechanistic insights gained from studying existing VMAT2 inhibitors like this compound serve as a foundation for the design of novel, potentially improved therapeutic agents. patsnap.comresearchgate.net Computational techniques such as de novo design and virtual screening are central to this effort.

De Novo Design: This approach involves building novel molecular structures from scratch or by modifying an existing scaffold. Using the (2S,3R,11bR)-dihydrotetrabenazine core as a starting point, computational programs can suggest modifications by adding, removing, or replacing functional groups to optimize interactions with the VMAT2 binding site. For example, knowing that a specific region of the binding pocket is hydrophobic, the algorithm might suggest adding a non-polar group to an analogue to enhance binding affinity. Structure-activity relationship studies of dihydrotetrabenazine derivatives have shown that modifying substituents can significantly impact VMAT2 inhibition. researchgate.net

Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a target protein. A typical virtual screening workflow against VMAT2 would be:

Library Preparation: Assembling a database of thousands or millions of chemical structures.

Structure-Based Screening: Using the VMAT2 receptor structure, the library of compounds is docked into the inhibitor binding site. nih.gov

Filtering and Ranking: Compounds are ranked based on their docking scores and filtered based on drug-like properties (e.g., molecular weight, solubility) and predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.gov

Hit Selection: The top-ranked compounds, or "hits," are selected for further experimental validation. nih.gov

These computational strategies accelerate the discovery of new VMAT2 inhibitors by prioritizing the synthesis and testing of compounds with the highest probability of success, leveraging the detailed molecular understanding of how ligands like the dihydrotetrabenazines interact with their target. patsnap.comresearchgate.net

Future Directions in Academic Research on 2s,3r,11br Dihydrotetrabenazine D Val

Elucidation of Comprehensive In Vitro and In Vivo Pharmacological Profiles in Preclinical Models

A foundational area of future research is the comprehensive characterization of the pharmacological profile of (2S,3R,11bR)-Dihydrotetrabenazine D-Val. This would involve a multi-step process to understand its activity, potency, and functional effects.

Initially, in vitro studies are required to determine the binding affinity and functional activity at its presumed target, VMAT2. Competitive binding assays using radiolabeled ligands, such as [³H]dihydrotetrabenazine, would be essential to calculate the inhibitory constant (Ki) of the compound and its active metabolite, (2S,3R,11bR)-dihydrotetrabenazine. researchgate.netnih.gov Subsequently, functional assays, like [³H]dopamine uptake inhibition in isolated synaptosomes, would provide crucial data on its potency (IC50) as a VMAT2 inhibitor. nih.gov For context, related dihydrotetrabenazine (B1670615) analogues have shown high affinity and potent inhibition of VMAT2. For instance, the analogue 9-trifluoroethoxy-dihydrotetrabenazine (13e) demonstrated an IC50 of 5.13 nM for VMAT2 binding and 6.04 nM for dopamine (B1211576) uptake inhibition. nih.gov

Following in vitro characterization, in vivo studies in preclinical rodent models are critical. These studies would assess the compound's ability to modulate neurotransmitter systems, typically observed through behavioral changes like inhibition of spontaneous locomotor activity. nih.gov Furthermore, establishing the pharmacokinetic profile is paramount. This includes determining its absorption, distribution, metabolism (especially the conversion of the D-valine prodrug to the active dihydrotetrabenazine metabolite), and excretion.

Parameter Description Example Finding for Related Compound (13e)
Binding Affinity (IC50) Concentration for 50% inhibition of [³H]dihydrotetrabenazine binding.5.13 ± 0.16 nM nih.gov
Functional Potency (IC50) Concentration for 50% inhibition of [³H]dopamine uptake.6.04 ± 0.03 nM nih.gov
Metabolic Stability (T½) Half-life in human liver microsomes.161.2 min nih.gov

Advanced Spectroscopic Characterization for Conformational Analysis

The three-dimensional structure and conformational dynamics of this compound are crucial for understanding its interaction with VMAT2. Advanced spectroscopic techniques are needed for a detailed structural elucidation. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques like COSY and NOESY, would be instrumental in confirming the covalent structure and determining the relative stereochemistry and preferred conformation in solution.

X-ray crystallography would provide the most definitive conformational data. Obtaining a crystal structure of the molecule would allow for precise measurement of bond angles, bond lengths, and the spatial arrangement of the D-valine moiety relative to the dihydrotetrabenazine core. nih.gov This information is invaluable for computational modeling and docking studies to simulate its binding pose within the VMAT2 protein. For related dihydrotetrabenazine derivatives, crystallographic data has been successfully used to confirm the absolute configuration of stereoisomers. nih.gov

Investigation of Novel Synthetic Routes and Biosynthetic Pathways

The development of efficient and stereoselective synthetic routes is a key area for future research. Current methods for synthesizing specific stereoisomers of dihydrotetrabenazine often involve the stereoselective reduction of a tetrabenazine (B1681281) precursor. nih.gov For example, the reduction of (3R, 11bR)-tetrabenazine using borane (B79455) complexes can yield (2R, 3R, 11bR)-dihydrotetrabenazine. nih.gov

Discovery of Further Analogues with Enhanced Selectivity or Activity (Preclinical)

Once a baseline pharmacological profile for this compound is established, the discovery of further analogues could lead to compounds with improved properties. Structure-activity relationship (SAR) studies are central to this effort. Research has shown that modifications to the tetrabenazine scaffold, such as substitutions at the 9-position, can significantly impact potency and metabolic stability. researchgate.net For example, replacing a methoxy (B1213986) group with a trifluoroethoxy group has been shown to enhance metabolic stability and binding affinity. researchgate.netnih.gov

Future research could explore modifications to both the dihydrotetrabenazine core and the amino acid ester portion of the molecule. Investigating other amino acid esters (e.g., D-alanine, D-leucine) or modifying the isobutyl group at the 3-position could yield analogues with fine-tuned pharmacokinetic profiles or enhanced selectivity for VMAT2 over other transporters. The goal would be to identify lead compounds with superior potency and metabolic profiles in preclinical models. nih.gov

Application as a Chemical Probe for Neurotransmitter Research

If this compound demonstrates high affinity and selectivity for VMAT2, it could be developed into a valuable chemical probe for studying neurotransmitter storage and release. By radiolabeling the molecule, for instance with Carbon-11 or Fluorine-18, it could be used as a tracer for Positron Emission Tomography (PET) imaging. nih.gov

A radiolabeled version would allow for the non-invasive, in vivo quantification and mapping of VMAT2 density in the brain. nih.gov This would be a powerful tool for neuroscience research, enabling studies on the role of VMAT2 in various neurological and psychiatric conditions and for assessing the target engagement of other VMAT2-targeting drugs. The development of such probes is crucial for advancing our understanding of brain function and disease. ucla.edu

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for obtaining optically pure (2S,3R,11bR)-Dihydrotetrabenazine (DHTBZ), and what challenges arise in stereoselective synthesis?

  • Methodology :

  • Chemical Resolution : Use chiral resolving agents like camphorsulfonic acids to separate racemic tetrabenazine (TBZ) into enantiomers, followed by stereoselective reduction. For example, L-Selectride® selectively reduces (3R,11bR)-TBZ to yield (2S,3R,11bR)-DHTBZ with >99% stereochemical purity .
  • Enzymatic Synthesis : Ketoreductase (KRED)-catalyzed reductive kinetic resolution of (±)-TBZ can bypass multiple chemical steps, directly producing (2R,3R,11bR)-DHTBZ (a related isomer) in a single step .
  • Challenges : Avoiding racemization during synthesis, achieving high diastereomeric excess, and optimizing purification (e.g., recrystallization from acetone-water mixtures) .

Q. How does the stereochemical configuration of (2S,3R,11bR)-DHTBZ influence its binding affinity to VMAT2 compared to other isomers?

  • SAR Analysis :

  • The (3R,11bR) configuration is critical for high VMAT2 affinity. (2S,3R,11bR)-DHTBZ exhibits moderate binding (Ki = 13.4 ± 1.36 nM), whereas isomers with (3S,11bS) configurations (e.g., (2S,3S,11bS)-DHTBZ) show negligible activity (Ki >20,000 nM) .
  • Comparative Data : (2R,3R,11bR)-DHTBZ ((+)-2) has the highest affinity (Ki = 3.96 nM), while (2S,3R,11bS)-DHTBZ ((−)-4) is the least potent (Ki = 4,630 nM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported VMAT2 Ki values for (2S,3R,11bR)-DHTBZ across different studies?

  • Experimental Design Considerations :

  • Assay Standardization : Use identical radioligands (e.g., [³H]DHTBZ) and tissue sources (e.g., rat striatum) to minimize variability .
  • Stereochemical Purity : Ensure optical purity (>99% ee) via chiral HPLC, as impurities in stereoisomers can skew Ki values .
  • Case Example : Kilbourn et al. reported Ki = 0.97 nM for (2R,3R,11bR)-DHTBZ, while Gano reported Ki = 1.9 nM. Discrepancies may arise from differences in isomer purity or assay conditions .

Q. What methodological considerations are critical when designing in vivo studies to compare the pharmacokinetic profiles of dihydrotetrabenazine stereoisomers?

  • Key Factors :

  • Metabolite Tracking : Use LC-MS/MS to quantify individual isomers in plasma and brain tissue, as TBZ is rapidly metabolized into four DHTBZ isomers .
  • Species Selection : Rodent models may not fully replicate human carbonyl reductase activity, which governs TBZ reduction to DHTBZ .
  • Prodrug Comparison : Contrast (2S,3R,11bR)-DHTBZ with valbenazine, its prodrug, to assess bioavailability and CNS penetration .

Q. What strategies optimize the enzymatic synthesis of (2S,3R,11bR)-DHTBZ for scalable production?

  • Directed Evolution : Engineer ketoreductases (KREDs) via machine learning to enhance diastereoselectivity and yield .
  • Process Optimization : Adjust reaction parameters (pH, temperature, co-solvents) to favor the (2S,3R,11bR) configuration during TBZ reduction .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the dopaminergic side effects of DHTBZ isomers?

  • Key Findings :

  • Isomers with (3R,11bR) configurations (e.g., (2S,3R,11bR)-DHTBZ) show high VMAT2 affinity but minimal dopamine receptor binding, reducing extrapyramidal side effects .
  • Earlier studies using racemic mixtures may have conflated effects of inactive isomers (e.g., (2S,3S,11bS)-DHTBZ) with active ones .

Comparative Pharmacological Profiles

Q. How does (2S,3R,11bR)-DHTBZ compare to valbenazine in terms of metabolic stability and therapeutic efficacy?

  • Valbenazine as a Prodrug : Valbenazine is metabolized to (2R,3R,11bR)-DHTBZ, providing sustained VMAT2 inhibition with reduced dosing frequency compared to TBZ .
  • Half-Life Differences : (2S,3R,11bR)-DHTBZ has a shorter half-life than valbenazine-derived metabolites, necessitating formulation adjustments for prolonged action .

Tables for Key Data

Isomer VMAT2 Ki (nM) Configuration Reference
(2S,3R,11bR)-DHTBZ13.4 ± 1.363R,11bR
(2R,3R,11bR)-DHTBZ3.96 ± 0.403R,11bR
(2S,3S,11bS)-DHTBZ23,700 ± 2,3503S,11bS
Valbenazine (prodrug)110–190N/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.